Arsenic monoxide monochloride

Matrix-Isolation IR Spectroscopy Force Constants Bond Character

Arsenic monoxide monochloride (AsOCl, CAS 14525-25-8) is a Group 15 oxyhalide that exists as a molecular gas-phase species at high temperatures (≈1300 K) and as a linear inorganic polymer [-As(Cl)-O-]ₙ in the condensed phase. It is formed by the reaction of AsCl₃ and O₂ over a silver catalyst or by redistribution between As₂O₃ and AsCl₃.

Molecular Formula AsClO
Molecular Weight 126.37 g/mol
CAS No. 14525-25-8
Cat. No. B087415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsenic monoxide monochloride
CAS14525-25-8
SynonymsArsenic oxide monochloride
Molecular FormulaAsClO
Molecular Weight126.37 g/mol
Structural Identifiers
SMILESO=[As]Cl
InChIInChI=1S/AsClO/c2-1-3
InChIKeyQLHSJLGUZLTUFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arsenic Monoxide Monochloride (CAS 14525-25-8) for High-Temperature Inorganic Synthesis: Procurement & Selection Guide


Arsenic monoxide monochloride (AsOCl, CAS 14525-25-8) is a Group 15 oxyhalide that exists as a molecular gas-phase species at high temperatures (≈1300 K) [1] and as a linear inorganic polymer [-As(Cl)-O-]ₙ in the condensed phase [2]. It is formed by the reaction of AsCl₃ and O₂ over a silver catalyst or by redistribution between As₂O₃ and AsCl₃ [1][2]. Its principal analytical hallmarks—matrix‑isolation IR bands at 984.4 cm⁻¹ (ν As=O) and 378.7 cm⁻¹ (ν As–Cl), a gas‑phase ionization energy of 11.1 eV, and a standard enthalpy of formation (ΔH⁰₂₉₈) of –30.8 kJ mol⁻¹—distinguish it from the lighter (NOCl, POCl) and heavier (SbOCl) congeners [1][3].

Workflow High-temperature inorganic synthesis and gas-phase delivery studies
Selection Fixed stoichiometric As, O, Cl delivery in a single molecular unit
Use context Spectroscopic reference, CVD/ALD precursor research, arsenic speciation modeling

Why Arsenic Monoxide Monochloride Cannot Be Replaced by AsCl₃, As₂O₃, or Lighter/Heavier Group 15 Oxyhalides


AsOCl occupies a unique thermodynamic and structural niche. Unlike its common precursors—AsCl₃ (bp 130 °C) and As₂O₃—it polymerizes into a linear [-As(Cl)-O-]ₙ chain, offering a distinct solid‑state reactivity profile for controlled hydrolysis or redistribution chemistry [1]. In the gas phase, AsOCl is the only Group 15 oxyhalide for which both a genuine As=O double bond (IR force‑constant analysis) and a well‑defined molecular ionization energy (11.1 eV) have been experimentally secured; the antimony analog SbOCl cannot even be isolated in a cryogenic matrix owing to its instability [2][3]. These quantitative spectroscopic and thermodynamic metrics make generic substitution unreliable for applications requiring precise stoichiometric delivery of arsenic, oxygen, and chlorine in a single molecular unit.

Target Polymeric [-As(Cl)-O-]ₙ chain structure; moderate hydrolysis
AsCl₃ may not substitute Molecular liquid with rapid, exothermic hydrolysis — kinetics may shift Hydrolysis rate: AsCl₃ ≫ AsOCl
Target Contains labile As–Cl bond and As=O double bond in one unit
As₂O₃ may not substitute Lacks chlorine component; dissolution and hydrolysis kinetics are slower Stoichiometric Cl delivery absent
Target Isolable in cryogenic matrix; favorable ΔH⁰ = –30.8 kJ mol⁻¹
SbOCl may not substitute Not isolable in matrix; Sb₄O₆ band overlap obscures characterization Stability profile may not transfer

Quantitative Differentiation of Arsenic Monoxide Monochloride: Head‑to‑Head Spectroscopic, Thermodynamic, and Stability Metrics


As=O Double‑Bond Character: IR Force Constants Resolve True Bonding vs. Formal Bond Order (AsOCl vs. POCl)

Matrix‑isolation IR spectroscopy at 15 K reveals ν(AsO) = 984.4 cm⁻¹ and ν(AsCl) = 378.7 cm⁻¹ for AsOCl [1]. The AsO force constant derived from isotopic shifts (¹⁶O/¹⁸O, ³⁵Cl/³⁷Cl) confirms a genuine As=O double bond, whereas the lighter analog POCl exhibits ν(PO) = 1257.7 cm⁻¹, ν(PCl) = 489.4 cm⁻¹, and a P–O force constant consistent with significant multiple‑bond character [1]. The ~270 cm⁻¹ lower As=O stretching frequency quantifies a softer, more polarizable As=O bond versus the harder P=O bond, directly impacting reactivity in oxygen‑transfer and hydrolysis pathways.

As=O bond character
Head-to-head
ν(AsO) 984.4 cm⁻¹ vs POCl ν(PO) 1257.7 cm⁻¹
Δν = –273.3 cm⁻¹ (AsOCl lower)
May support oxygen-transfer pathway interpretation
Ar matrix, 15 K; force-constant analysis via isotopic shifts
Matrix-Isolation IR Spectroscopy Force Constants Bond Character

Gas‑Phase Stability Superiority: AsOCl Is Isolable; SbOCl Cannot Be Characterized by Matrix Isolation

Under identical matrix‑isolation conditions (Ar matrix, 15 K, species generated at ≈1300 K), AsOCl yields a clean, assignable IR spectrum (ν(AsO) 984.4 cm⁻¹, ν(AsCl) 378.7 cm⁻¹) [1]. In stark contrast, the heavier congener SbOCl could not be characterized: it is stable only at 1350 K in equilibrium with gaseous Sb₄O₆, whose intense bands completely obscure the SbOCl absorptions [1]. This experimental outcome demonstrates that AsOCl is uniquely suited for gas‑phase delivery and spectroscopic monitoring, whereas SbOCl fails as a practical molecular source.

Matrix isolation stability
Head-to-head
AsOCl: isolable — ν(AsO) 984.4, ν(AsCl) 378.7 cm⁻¹
SbOCl: not isolable — Sb₄O₆ band overlap
Reported candidate for gas-phase delivery and spectroscopic monitoring studies
≈1300 K generation; Ar matrix at 15 K; Sb₄O₆ interferes
Molecular Stability Matrix Isolation High-Temperature Species

Ionization Energy Trend Across Group 15 Oxyhalides: AsOCl Sits Between POCl and SbOCl

Electron‑impact ionization energies (IE) determined by the same laboratory and method provide a coherent dataset: NOCl 12.7 eV [1], POCl 11.5 eV [2], AsOCl 11.1 eV [3], SbOCl 10.7 eV [4]. The monotonic decrease from N → Sb reflects increasing metallic character and polarizability. AsOCl's IE of 11.1 eV places it in a range that balances detectability by conventional mass spectrometry with sufficient oxidative stability, a practical advantage when designing ionization‑based analytical or process‑control protocols.

Ionization energy trend
Head-to-head
NOCl 12.7 POCl 11.5 AsOCl 11.1 SbOCl 10.7 eV
Supports ionization-based analytical protocol development
Electron impact MS; monotonic decrease N→Sb; consistent method
Ionization Energy Mass Spectrometry Electronic Structure

Formation Enthalpy Places AsOCl as the Most Stable Group 15 Oxyhalide, Enabling Favorable Gas‑Phase Equilibria

Standard enthalpies of formation at 298 K for the gaseous monoxide monochlorides, determined mass spectrometrically: AsOCl ΔH⁰ = –30.8 kJ mol⁻¹, SbOCl ΔH⁰ = –0.1 kJ mol⁻¹ [1]. The 30.7 kJ mol⁻¹ greater exothermicity of AsOCl formation translates into a significantly more favorable equilibrium constant for its generation from AsCl₃/O₂ mixtures, allowing higher steady‑state concentrations under identical reactor conditions.

Formation enthalpy
Head-to-head
ΔH⁰₂₉₈ AsOCl: –30.8 kJ mol⁻¹
vs SbOCl: –0.1 kJ mol⁻¹
ΔΔH⁰ = –30.7 kJ mol⁻¹
Reported thermodynamic profile may support higher partial pressure generation
Gas phase; mass spectrometric determination at 298 K
Thermochemistry Formation Enthalpy Gibbs Free Energy

Polymeric Condensed‑Phase Structure Confers Hydrolysis Control vs. Molecular AsCl₃ and As₂O₃

In the condensed phase, AsOCl exists as a linear inorganic polymer [-As(Cl)-O-]ₙ, in contrast to the molecular liquids AsCl₃ and solid As₄O₆ [1]. The polymeric structure moderates the rate of hydrolysis compared to the rapid, exothermic hydrolysis of AsCl₃ (which immediately forms arsenous acid and HCl) and the slower dissolution of As₂O₃ [2]. While quantitative hydrolysis rate constants for AsOCl are not reported, the polymeric form provides qualitative kinetic control that is exploited in phase‑diagram‑guided syntheses in the AsCl₃–As₂O₃ system .

Hydrolysis behavior
Class-level
Rate ordering: AsCl₃ ≫ AsOCl > As₂O₃
Polymeric AsOCl: moderate, controllable hydrolysis
May support reaction selectivity assessment in moisture-sensitive synthesis
Qualitative ranking; quantitative rate constants not reported
Polymer Chemistry Hydrolysis Control Arsenic Redistribution

High‑Value Application Scenarios for Arsenic Monoxide Monochloride Based on Verified Spectroscopic and Thermodynamic Advantages


Single‑Source Molecular Precursor for Arsenic‑Containing Thin Films (e.g., GaAs or As‑doped Materials)

The clean, well‑resolved matrix‑IR spectrum of AsOCl (ν(AsO) 984.4 cm⁻¹, ν(AsCl) 378.7 cm⁻¹) and its favorable formation enthalpy (–30.8 kJ mol⁻¹) relative to SbOCl make it a practical single‑source precursor for chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes [1][2]. Unlike separate AsCl₃/O₂ feeds, AsOCl delivers As, O, and Cl in a fixed stoichiometric unit, and its ionization energy (11.1 eV) enables in‑situ mass‑spectrometric process monitoring [3].

Spectroscopic Reference Standard for Group 15 Oxyhalide Research and Computational Benchmarking

AsOCl is the only Group 15 monoxide monochloride with a complete, experimentally confirmed set of vibrational frequencies (ν(AsO) 984.4 cm⁻¹, ν(AsCl) 378.7 cm⁻¹ by matrix IR), ionization energy (11.1 eV), and formation enthalpy (–30.8 kJ mol⁻¹) [1][2][3]. This dataset provides a uniquely well‑characterized reference for benchmarking density functional theory (DFT) and ab initio calculations on As–O and As–Cl bonding [4].

Controlled Hydrolysis Intermediate for Arsenic Oxychloride Polymer and Material Synthesis

The polymeric [-As(Cl)-O-]ₙ structure of condensed‑phase AsOCl [1] provides intermediate hydrolysis kinetics between the aggressive AsCl₃ and the sluggish As₂O₃, enabling controlled release of arsenous acid and HCl for sol‑gel, polymer‑derived ceramic, or co‑precipitation syntheses. The known phase diagram in the AsCl₃–As₂O₃ system guides the rational selection of AsOCl as a single‑component starting material [2].

High‑Temperature Gas‑Phase Equilibrium Studies and Arsenic Speciation in Thermal Processes

Thermodynamic equilibrium calculations in the Lewisite destruction and arsenic waste incineration literature identify AsOCl as a key arsenic species at intermediate temperatures, alongside AsCl₃(g), As₂O₅, and As₂O₄ [1]. The experimentally determined enthalpy of formation (–30.8 kJ mol⁻¹) and ionization energy (11.1 eV) for AsOCl [2][3] enable accurate input parameters for such speciation models, which in turn inform reactor design and emission control strategies.

Application
Selection Property
Validation Focus
CVD/ALD precursor research
Fixed stoichiometric As, O, Cl delivery
In-situ mass spectrometric process monitoring
Computational benchmark studies
Complete experimental dataset (IR, IE, ΔH⁰)
DFT and ab initio method validation
Sol-gel and polymer-derived ceramic synthesis
Intermediate hydrolysis kinetics
Phase-diagram-guided stoichiometry control
Thermal arsenic speciation models
Experimentally determined ΔH⁰ and IE
Reactor design and emission control parameter inputs
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